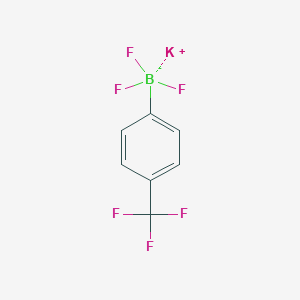

Potassium 4-(trifluoromethyl)phenyltrifluoroborate

Description

Properties

IUPAC Name |

potassium;trifluoro-[4-(trifluoromethyl)phenyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF6.K/c9-7(10,11)5-1-3-6(4-2-5)8(12,13)14;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDSXGFQLXKOID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C(F)(F)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF6K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635556 | |

| Record name | Potassium trifluoro[4-(trifluoromethyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166328-08-1 | |

| Record name | Potassium trifluoro[4-(trifluoromethyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 4-(trifluoromethyl)phenyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Potassium 4-(trifluoromethyl)phenyltrifluoroborate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium 4-(trifluoromethyl)phenyltrifluoroborate, with the CAS number 166328-08-1 , is a versatile and increasingly important reagent in modern organic synthesis, particularly within the realm of drug discovery and development.[1] Its stability, ease of handling, and reactivity in cross-coupling reactions make it a valuable building block for the introduction of the trifluoromethylphenyl moiety—a common pharmacophore in many active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on detailed experimental protocols and its role in the development of novel therapeutics. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3][4][5][6]

Physicochemical Properties

This compound is a white to off-white solid that is stable in air and moisture, a significant advantage over corresponding boronic acids.[1] This stability allows for easier storage and handling in a laboratory setting. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 166328-08-1 | [1] |

| Molecular Formula | C₇H₄BF₆K | [1] |

| Molecular Weight | 252.01 g/mol | |

| Melting Point | >300 °C | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Slightly soluble in water. Soluble in acetone. | [1][7] |

| SMILES | C1=CC(=CC=C1C(F)(F)F)B(F)(F)F.[K+] | |

| InChI | InChI=1S/C7H4BF6.K/c9-7(10,11)5-1-3-6(4-2-5)8(12,13)14;/h1-4H;/q-1;+1 |

Synthesis

The synthesis of potassium aryltrifluoroborates is generally achieved by the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂). This method is straightforward and typically high-yielding.

Experimental Protocol: General Synthesis of Potassium Aryltrifluoroborates

This protocol is adapted from a general procedure for the synthesis of potassium organotrifluoroborates.

Materials:

-

4-(Trifluoromethyl)phenylboronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol

-

Water

-

Acetonitrile

-

Round-bottomed flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Sintered glass funnel

Procedure:

-

In a round-bottomed flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethyl)phenylboronic acid (1.0 equiv) in methanol.

-

Cool the solution to 0-5 °C using an ice bath.

-

In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv).

-

Slowly add the KHF₂ solution to the stirred boronic acid solution. A thick white precipitate will form.

-

Allow the reaction to stir at room temperature for 1-2 hours.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting solid, add acetonitrile and co-evaporate to remove residual water. Repeat this step twice.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as acetonitrile/water or acetone/water.

-

Filter the purified product using a sintered glass funnel, wash with a small amount of cold water, and dry under vacuum.

Diagram of the Synthetic Workflow:

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a highly effective coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures found in many drug molecules.

Experimental Protocol: General Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)

-

This compound (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)

-

Solvent (e.g., Toluene/Water, Dioxane/Water)

-

Schlenk tube or microwave vial

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk tube or microwave vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (3.0 equiv).

-

Evacuate and backfill the vessel with an inert gas (repeat three times).

-

Add the palladium catalyst and ligand (if applicable) under a positive pressure of the inert gas.

-

Add the degassed solvent system.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Role in Drug Discovery

The introduction of a trifluoromethyl (-CF₃) group into a drug candidate can significantly enhance its pharmacological profile.[2][3][4][5][6] The high electronegativity and steric bulk of the -CF₃ group can lead to:

-

Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, prolonging the in vivo half-life of the drug.[4]

-

Enhanced Lipophilicity: This can improve membrane permeability and oral bioavailability.[4]

-

Modulated pKa: The electron-withdrawing nature of the -CF₃ group can alter the acidity or basicity of nearby functional groups, which can be crucial for target binding.

-

Improved Binding Affinity: The -CF₃ group can participate in favorable interactions with the target protein, such as dipole-dipole or hydrophobic interactions.

This compound serves as a key building block for incorporating this beneficial moiety into potential drug molecules, making it an invaluable tool for medicinal chemists.

Conclusion

This compound is a stable, versatile, and highly effective reagent for the introduction of the 4-(trifluoromethyl)phenyl group in organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions has cemented its importance in the field of drug discovery, enabling the efficient synthesis of complex molecules with improved pharmacokinetic and pharmacodynamic properties. The detailed protocols and data presented in this guide are intended to facilitate its use by researchers and scientists in the pharmaceutical industry.

References

- 1. This compound | 166328-08-1 [amp.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 7. researchgate.net [researchgate.net]

Synthesis of Potassium 4-(trifluoromethyl)phenyltrifluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of potassium 4-(trifluoromethyl)phenyltrifluoroborate, a valuable reagent in modern organic chemistry, particularly in cross-coupling reactions. This document details the primary synthetic methodology, alternative approaches, and complete characterization data.

Introduction

Potassium organotrifluoroborates are a class of highly stable, crystalline solids that serve as robust alternatives to boronic acids and esters in various chemical transformations. Their stability to air and moisture, coupled with their ease of handling, makes them particularly attractive for applications in pharmaceutical and materials science research. This compound, with its electron-withdrawing trifluoromethyl group, is a key building block for the introduction of the 4-(trifluoromethyl)phenyl moiety in drug discovery and development.

Primary Synthesis Methodology: From Boronic Acid

The most common and direct method for the preparation of this compound is the reaction of 4-(trifluoromethyl)phenylboronic acid with potassium hydrogen difluoride (KHF₂). This method, pioneered by Vedejs and later refined by others, is efficient and generally high-yielding.[1]

Reaction Scheme

Caption: General reaction scheme for the synthesis.

Experimental Protocol

The following protocol is adapted from a general procedure for the synthesis of potassium organotrifluoroborates.[1]

Materials:

-

4-(Trifluoromethyl)phenylboronic acid

-

Potassium hydrogen difluoride (KHF₂)

-

Methanol (MeOH)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

Acetone

Procedure:

-

To a solution of 4-(trifluoromethyl)phenylboronic acid (5 mmol) in methanol (10 mL), add a solution of potassium hydrogen difluoride (1.56 g, 20 mmol) in water (8 mL) dropwise using an addition funnel.

-

Stir the resulting mixture for 30 minutes at room temperature.

-

Concentrate the mixture under high vacuum to remove the solvents.

-

Extract the residual solid with four portions of 20% methanol in acetone.

-

Combine the extracts and concentrate them to near saturation.

-

Add diethyl ether to the concentrated solution until no further precipitation is observed.

-

Collect the solid precipitate by filtration, wash with two portions of diethyl ether, and dry under high vacuum to yield this compound.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 80% | [1][2] |

| Purity | 96% (assay) | [3] |

| Melting Point | >300 °C (lit.) | [3] |

| Appearance | White to off-white solid | [2] |

Alternative Synthetic Routes

While the conversion from boronic acid is the most common, alternative methods provide flexibility depending on the starting material availability and desired scale.

One-Pot Synthesis from Arenes

Aryltrifluoroborates can be synthesized in a one-pot sequence from the corresponding arene via an iridium-catalyzed borylation to form a pinacol boronate ester, which is then converted to the trifluoroborate by treatment with KHF₂.

Caption: Workflow for the one-pot synthesis from an arene.

Characterization Data

The following tables summarize the key characterization data for this compound.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₄BF₆K | [3] |

| Molecular Weight | 252.01 g/mol | [3] |

| CAS Number | 166328-08-1 | [3] |

NMR Spectroscopic Data

The following NMR data were recorded in DMSO-d₆.[1]

¹H NMR (300 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.45 | d, J = 7.8 Hz | 2H | Ar-H |

| 7.28 | d, J = 7.8 Hz | 2H | Ar-H |

¹³C NMR (75 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| 149.0 (br) | C-B |

| 131.5 | Ar-C |

| 126.2 (q, J = 270.3 Hz) | CF₃ |

| 123.3 (q, J = 30.5 Hz) | C-CF₃ |

| 122.5 | Ar-C |

¹⁹F NMR (282 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| -58.2 | CF₃ |

| -137.9 | BF₃ |

¹¹B NMR (96 MHz, DMSO-d₆)

| Chemical Shift (ppm) |

| 3.4 |

Logical Workflow for Synthesis and Characterization

The overall process for synthesizing and verifying the integrity of this compound can be summarized in the following workflow.

Caption: A logical workflow from starting material to verified product.

References

An In-depth Technical Guide to the Physical Properties of Potassium 4-(trifluoromethyl)phenyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 4-(trifluoromethyl)phenyltrifluoroborate is a key organoboron compound utilized extensively in organic synthesis, particularly as a precursor in Suzuki-Miyaura cross-coupling reactions. Its stability and reactivity make it a valuable reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This guide provides a comprehensive overview of its core physical properties, offering crucial data for its handling, application, and characterization in a research and development setting.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding the compound's behavior in various experimental conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BF₆K | [1] |

| Molecular Weight | 252.01 g/mol | |

| Appearance | White to off-white solid | [1] |

| Melting Point | >300 °C (literature) | [1] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Slightly soluble in water. | [1] |

| Stability | High air and moisture stability. | [1] |

| CAS Number | 166328-08-1 |

Experimental Protocols

Detailed experimental methodologies are critical for the accurate determination and verification of physical properties. Below are generalized protocols relevant to the characterization of this compound.

Determination of Melting Point

The melting point of a solid is a key indicator of its purity. For a crystalline solid like this compound, a sharp melting range is expected for a pure sample.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a calibrated thermometer or an electronic sensor.

-

Heating and Observation: The sample is heated at a controlled rate. A preliminary rapid heating can be performed to determine an approximate melting range. Subsequently, a new sample is heated slowly (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting. The range between these two temperatures constitutes the melting point range. For pure compounds, this range is typically narrow.

Synthesis of Potassium Aryltrifluoroborates

Potassium organotrifluoroborates are generally synthesized from the corresponding boronic acids.

Methodology:

-

Reaction Setup: The arylboronic acid is dissolved in a suitable solvent, typically aqueous methanol.

-

Addition of KHF₂: An aqueous solution of potassium hydrogen difluoride (KHF₂) is added to the solution of the boronic acid.

-

Precipitation: The potassium aryltrifluoroborate salt precipitates from the reaction mixture.

-

Isolation and Purification: The solid product is isolated by filtration, washed with a suitable solvent to remove impurities, and then dried under vacuum.

Key Chemical Transformations

This compound is a versatile reagent in organic chemistry, most notably in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction that utilizes an organoboron compound and an organic halide in the presence of a palladium catalyst and a base. Aryltrifluoroborates are effective coupling partners in this reaction.

The catalytic cycle for the Suzuki-Miyaura coupling reaction is depicted below:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

"structure of Potassium 4-(trifluoromethyl)phenyltrifluoroborate"

An In-depth Technical Guide to Potassium 4-(trifluoromethyl)phenyltrifluoroborate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium organotrifluoroborates have emerged as a pivotal class of reagents in modern organic synthesis, prized for their enhanced stability and versatility compared to traditional boronic acids.[1][2] This guide provides a comprehensive technical overview of this compound, a key building block in medicinal chemistry and materials science. We will delve into its core structural characteristics, spectroscopic data, synthesis protocols, and its application in palladium-catalyzed cross-coupling reactions. Detailed experimental workflows and data are presented to support its practical application in research and development.

Core Structure and Physicochemical Properties

This compound is an air- and moisture-stable, crystalline solid, which simplifies handling and storage.[1][3] Its structure consists of a potassium cation (K⁺) and a trifluoro(4-(trifluoromethyl)phenyl)borate anion ([CF₃C₆H₄BF₃]⁻). The central boron atom adopts a distorted tetrahedral geometry, bonded to three fluorine atoms and one carbon atom of the phenyl ring.[4] This configuration contributes to its stability and reactivity profile.

| Property | Data | Reference |

| Chemical Name | This compound | [5] |

| CAS Number | 166328-08-1 | |

| Molecular Formula | C₇H₄BF₆K | [5] |

| Molecular Weight | 252.01 g/mol | [5] |

| Appearance | White to off-white solid | [5] |

| Melting Point | >300 °C | [5] |

| SMILES String | [K+].F--INVALID-LINK--(F)c1ccc(cc1)C(F)(F)F | |

| InChI Key | KVDSXGFQLXKOID-UHFFFAOYSA-N |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of organotrifluoroborates. A comprehensive analysis of this compound has been performed, providing reference data for its identification and quality control.[6][7]

| Nucleus | Chemical Shift Range (General for ArBF₃K) | Notes |

| ¹H | Varies based on aromatic substitution | The spectrum shows characteristic signals for the protons on the phenyl ring. |

| ¹³C | Varies based on aromatic substitution | The resonance for the carbon atom directly bonded to the boron is often broad due to the quadrupolar nature of the ¹¹B nucleus. |

| ¹¹B | Varies | A modified pulse sequence in ¹¹B NMR can improve resolution, allowing for the observation of ¹¹B-¹⁹F coupling constants.[7] |

| ¹⁹F | -129 to -141 ppm | The spectrum typically shows signals for the BF₃ group and the CF₃ group. The ¹⁹F NMR spectrum clearly shows the coupling between the fluorine and boron atoms (¹⁹F-¹¹B).[6] |

Note: Specific peak values for this compound are detailed in the cited literature.[6][7]

Synthesis Protocol

The synthesis of potassium organotrifluoroborates is typically achieved by treating the corresponding boronic acid with an aqueous solution of potassium hydrogen fluoride (KHF₂).[7][8] This method is robust, high-yielding, and tolerates a wide variety of functional groups.[8]

Experimental Protocol: Synthesis of this compound[8]

-

Reaction Setup: To a solution of 4-(trifluoromethyl)phenylboronic acid (5.0 mmol) in methanol (10 mL), add a solution of potassium hydrogen fluoride (KHF₂, 1.56 g, 20.0 mmol) in water (8 mL) dropwise using an addition funnel.

-

Reaction Execution: Stir the resulting mixture for 30 minutes at room temperature.

-

Work-up: Concentrate the mixture under high vacuum to remove the solvents.

-

Extraction: Extract the residual solid with four portions of 20% methanol in acetone.

-

Purification: Combine the extracts and concentrate them until near saturation. Add diethyl ether until precipitation is complete.

-

Isolation: Collect the solid product by filtration, wash with two portions of diethyl ether, and dry under high vacuum to yield this compound as a white solid (yield: 80%).[7]

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in Suzuki-Miyaura reactions, a cornerstone of carbon-carbon bond formation in drug development.[1] Its stability and reactivity allow for efficient coupling with a diverse range of aryl and heteroaryl chlorides, bromides, and triflates under mild conditions.[1][9]

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling[1][10]

-

Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, combine the aryl/heteroaryl halide (0.5 mmol, 1.0 equiv.), this compound (0.525 mmol, 1.05 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (1.5 mmol, 3.0 equiv.).

-

Inert Atmosphere: Evacuate the tube and backfill with argon. Repeat this cycle three times.

-

Solvent Addition: Add degassed solvents, such as a 10:1 mixture of Toluene/H₂O or THF/H₂O (to achieve a 0.25 M concentration).

-

Catalyst Addition: In a separate vial, combine the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., RuPhos, 4 mol%). Add this catalyst system to the reaction mixture under a positive pressure of argon.

-

Reaction Execution: Seal the Schlenk tube and heat the mixture in a preheated oil bath (typically 80-100 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to yield the desired biaryl compound.

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the borate species, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Conclusion

This compound is a highly stable, versatile, and efficient reagent for synthetic chemistry. Its well-defined structure, straightforward synthesis, and robust performance in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for researchers and drug development professionals. The trifluoromethyl moiety is a common feature in many pharmaceuticals, and this reagent provides a reliable method for its incorporation into complex molecular scaffolds. The detailed protocols and workflows provided herein serve as a practical guide for its effective utilization in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 166328-08-1 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

"Potassium 4-(trifluoromethyl)phenyltrifluoroborate molecular weight"

An In-depth Technical Guide to Potassium 4-(trifluoromethyl)phenyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key reagent in modern organic synthesis with significant applications in medicinal chemistry and drug development. This document details its chemical properties, synthesis protocols, and applications, with a focus on its role in the construction of complex molecules.

Compound Identification and Properties

This compound is a white crystalline solid.[1] As part of the broader class of potassium organotrifluoroborate salts, it is notable for its stability in air and moisture, which allows for indefinite storage and ease of handling compared to more sensitive organoboron reagents like boronic acids.[1][2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Weight | 252.01 g/mol | [3] |

| Linear Formula | F₃CC₆H₄BF₃K | [3] |

| CAS Number | 166328-08-1 | [3] |

| Melting Point | >300 °C | [3] |

| Physical Form | Solid | [3] |

| Assay | 96% | [3] |

| InChI Key | KVDSXGFQLXKOID-UHFFFAOYSA-N | [3] |

Synthesis of this compound

Potassium organotrifluoroborates are typically synthesized from their corresponding boronic acids.[2] The general and highly efficient method involves the treatment of the boronic acid with potassium hydrogen difluoride (KHF₂) in a suitable solvent system like aqueous methanol.[2][4]

General Experimental Protocol for Synthesis

The following protocol is a generalized procedure based on the synthesis of similar potassium aryltrifluoroborates.

Materials:

-

4-(Trifluoromethyl)phenylboronic acid

-

Potassium hydrogen difluoride (KHF₂)

-

Methanol

-

Water

-

Acetone

Procedure:

-

In a round-bottomed flask, dissolve 4-(trifluoromethyl)phenylboronic acid in methanol.

-

Cool the solution using an ice-water bath.

-

In a separate beaker, prepare a solution of potassium hydrogen difluoride (KHF₂) in water. An excess of KHF₂ (typically 3 equivalents) is used to ensure complete conversion.[4]

-

Slowly add the aqueous KHF₂ solution to the stirred methanolic solution of the boronic acid. The addition typically results in the formation of a thick white slurry.[4]

-

Allow the reaction mixture to stir at room temperature for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Remove the solvent from the reaction mixture under reduced pressure (rotary evaporation).

-

To remove residual water, the resulting solid can be co-evaporated with an anhydrous solvent like acetonitrile.

-

The crude product, containing the desired this compound and excess KHF₂, is then purified. Purification is typically achieved by stirring the solid in a solvent like hot acetone, in which the product is soluble but the inorganic salts are not.[4]

-

Filter the hot suspension to remove the insoluble inorganic salts.

-

The filtrate is then concentrated, and the product can be precipitated by the addition of a less polar solvent or by cooling, yielding the purified this compound as a solid.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a versatile reagent, primarily utilized as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][5] These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reaction

In a typical Suzuki-Miyaura coupling, the organotrifluoroborate salt reacts with an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction is a powerful tool for constructing biaryl structures, which are common motifs in pharmaceuticals.[2][5]

Reaction Pathway Diagram

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Relevance in Drug Design and Medicinal Chemistry

The incorporation of fluorine and fluorine-containing functional groups is a widely used strategy in modern drug design.[6] The trifluoromethyl (-CF₃) group, in particular, offers several advantages that can enhance the pharmacological profile of a drug candidate.[6][7]

Key Influences of the Trifluoromethyl Group:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile group (like a methyl group) with a -CF₃ group can block metabolic pathways, thereby increasing the drug's half-life and bioavailability.[6]

-

Lipophilicity: The -CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and enhance its binding affinity to protein targets.[6]

-

Electronic Effects: As a strong electron-withdrawing group, the -CF₃ group can modulate the acidity or basicity (pKa) of nearby functional groups, which can be critical for receptor binding and pharmacokinetic properties.

-

Conformational Effects: The steric bulk of the -CF₃ group can influence the molecule's preferred conformation, potentially locking it into a bioactive shape.

Logical Relationship Diagram

Caption: How the trifluoromethyl group impacts drug properties.

Safety and Handling

According to safety information, this compound is associated with the following hazards:

-

Causes skin irritation (H315)[3]

-

Causes serious eye irritation (H319)[3]

-

May cause respiratory irritation (H335)[3]

Recommended Personal Protective Equipment (PPE):

-

Dust mask (type N95 or equivalent)

-

Safety glasses or goggles

-

Chemically resistant gloves

The compound should be handled in a well-ventilated area, such as a fume hood. Standard laboratory safety practices should be strictly followed.[3]

Conclusion

This compound is a highly stable, versatile, and valuable reagent for synthetic chemists. Its primary utility in palladium-catalyzed cross-coupling reactions provides a reliable method for introducing the 4-(trifluoromethyl)phenyl group into complex molecules. For professionals in drug discovery and development, this reagent is of particular interest as it facilitates the synthesis of compounds with enhanced metabolic stability, lipophilicity, and binding affinity, properties that are crucial for the development of effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound 96 166328-08-1 [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Stability and Handling of Potassium 4-(trifluoromethyl)phenyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability, handling, and safety considerations for Potassium 4-(trifluoromethyl)phenyltrifluoroborate, a versatile reagent in modern organic synthesis.

Core Chemical Properties and Stability

This compound is a crystalline solid that is notably stable under ambient conditions.[1][2][3][4] Its high melting point of over 300°C underscores its significant thermal stability.[5][6][7] This compound is part of a broader class of potassium organotrifluoroborates known for their enhanced stability compared to other organoboron compounds, making them amenable to storage for extended periods without special precautions.[1][2]

Hydrolytic Stability

The principal pathway for the decomposition of this compound is through hydrolysis to the corresponding 4-(trifluoromethyl)phenylboronic acid.[2] This process is a crucial activation step for its participation in widely-used cross-coupling reactions, such as the Suzuki-Miyaura reaction.[2] The rate of hydrolysis is significantly influenced by the pH of the environment, with basic conditions promoting the conversion.[2] While generally stable, prolonged exposure to humid environments should be avoided to prevent gradual hydrolysis.[2]

Incompatibilities

For safe handling, it is important to avoid contact with strong oxidizing agents.[5]

Quantitative Data Summary

| Property | Value | References |

| Melting Point | >300 °C | [5][6][7] |

| Physical Form | White to off-white solid | [7] |

| Molecular Formula | C₇H₄BF₆K | [7] |

| Molecular Weight | 252.01 g/mol | [7] |

Recommended Handling and Storage Protocols

To ensure the integrity and safe use of this compound, the following handling and storage procedures are recommended:

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[5][8]

-

Eye Protection: Wear chemical safety goggles or a face shield.[5][8]

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[5][8]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.[6]

General Handling and Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][8]

-

Keep away from incompatible materials such as oxidizing agents.[5]

Experimental Protocols

A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The following is a representative experimental protocol.

General Protocol for Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, THF, or dioxane) and water.

-

Reaction Execution: Stir the mixture at an elevated temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Workup: Cool the reaction mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography.

Visualizations

Hydrolysis of this compound

The following diagram illustrates the hydrolysis of this compound to its corresponding boronic acid, a key step in its reactivity.

Caption: Hydrolysis pathway of the trifluoroborate salt.

General Laboratory Workflow

This diagram outlines a typical workflow for handling and using this compound in a laboratory setting.

Caption: General laboratory workflow for handling the reagent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. This compound 96 166328-08-1 [sigmaaldrich.com]

- 7. This compound | 166328-08-1 [amp.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

Navigating the Solubility Landscape of Potassium 4-(trifluoromethyl)phenyltrifluoroborate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of potassium 4-(trifluoromethyl)phenyltrifluoroborate in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available qualitative data and presents a detailed experimental protocol for quantitative solubility determination, addressing a critical knowledge gap in the application of this versatile reagent.

This compound is a key building block in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions. Its stability and ease of handling have made it a popular choice for the introduction of the 4-(trifluoromethyl)phenyl moiety in the synthesis of complex molecules and active pharmaceutical ingredients. However, a thorough understanding of its solubility is paramount for reaction optimization, purification, and formulation development.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative understanding has been established through various sources. The compound generally exhibits low solubility in many common organic solvents, a characteristic of many potassium organotrifluoroborate salts. The following table summarizes the available qualitative solubility information.

| Solvent | Qualitative Solubility | Source Citation(s) |

| Water | Slightly soluble | [1] |

| Acetone | Soluble | |

| Acetonitrile | Slightly soluble | |

| Diethyl Ether | Low solubility | |

| Many Organic Solvents | Low to Insoluble |

Note: This table is compiled from general statements about potassium organotrifluoroborates and specific mentions of the target compound. The term "soluble" and "slightly soluble" are qualitative and can vary depending on the specific conditions.

Experimental Protocol for Quantitative Solubility Determination

To empower researchers to obtain precise solubility data for their specific applications, a detailed experimental protocol based on the widely accepted equilibrium concentration method is provided below. This method involves saturating a solvent with the solute and then determining the concentration of the dissolved solid.

Objective:

To determine the quantitative solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached. b. Accurately pipette a known volume of the desired organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a temperature-controlled shaker or incubator set to the desired experimental temperature. b. Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24-48 hours is recommended, though the exact time may need to be determined empirically.

-

Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle. b. Carefully draw a known volume of the supernatant using a syringe. c. Immediately filter the solution through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles. d. Dilute the filtered solution to a known volume with the same organic solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

Analysis: a. Prepare a series of calibration standards of known concentrations of this compound in the chosen solvent. b. Analyze the calibration standards and the prepared sample solutions using a validated analytical method (e.g., HPLC). c. Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards. d. Determine the concentration of the diluted sample solution from the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor. b. Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains a key area for further investigation, this guide provides the foundational knowledge and a practical framework for researchers to determine this critical parameter. The provided experimental protocol offers a robust method for generating reliable and reproducible solubility data, which is essential for the effective application of this important synthetic reagent in research and development.

References

Technical Guide to the Safe Handling of Potassium 4-(trifluoromethyl)phenyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the most up-to-date SDS from your supplier before handling this chemical.

Introduction

Potassium 4-(trifluoromethyl)phenyltrifluoroborate is a member of the organotrifluoroborate family of compounds, which have gained significant traction in modern organic synthesis. These crystalline solids are notable for their stability to air and moisture, making them convenient reagents compared to other organoboron compounds. Their primary application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research. Despite their stability, appropriate safety precautions are essential when handling this compound.

Toxicological Data

A thorough review of available Safety Data Sheets and scientific literature indicates that the toxicological properties of this compound have not been fully investigated.[1] As such, this compound should be handled with care, assuming it may be harmful if inhaled, ingested, or comes into contact with skin. The absence of comprehensive toxicological data necessitates a conservative approach to safety and handling.

Hazard Identification and Classification

Based on available Safety Data Sheets, this compound is classified as a hazardous chemical. The primary hazards are related to irritation of the skin, eyes, and respiratory system.

| Hazard Classification | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[2] |

Physical and Chemical Properties

| Property | Value |

| CAS Number | 166328-08-1[1][2] |

| Molecular Formula | C7H4BF6K[3] |

| Molecular Weight | 252.01 g/mol [2] |

| Appearance | White to off-white solid[3] |

| Melting Point | >300 °C[2][4] |

| Solubility | Slightly soluble in water.[3] |

| Stability | Stable under recommended storage conditions.[1] High air and moisture stability.[3] |

Experimental Protocols: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the reagent and ensure the safety of laboratory personnel. While generally stable, prolonged exposure to moisture should be avoided.

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[1] Use only in a well-ventilated area, preferably within a fume hood.

Below is a generalized workflow for handling this compound in a research setting, such as setting up a Suzuki-Miyaura cross-coupling reaction.

Personal Protective Equipment (PPE)

Engineering controls, such as a chemical fume hood, should be the primary means of controlling exposure. When handling this compound, the following PPE is mandatory:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber).[1]

-

Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved respirator with a particulate filter.

References

- 1. benchchem.com [benchchem.com]

- 2. web.mit.edu [web.mit.edu]

- 3. Peer Review - NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Sulfonates (Perfluorobutane Sulfonic Acid, Perfluorohexane Sulfonate Potassium Salt, and Perfluorooctane Sulfonic Acid) Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley SD) Rats (Revised) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

A Technical Guide to the Chemistry of Potassium Organotrifluoroborates: Synthesis, Reactions, and Applications

For Researchers, Scientists, and Drug Development Professionals

Potassium organotrifluoroborates have emerged as a versatile and highly valuable class of reagents in modern organic synthesis. Their remarkable stability to air and moisture, coupled with their diverse reactivity, has established them as superior alternatives to other organoboron compounds, such as boronic acids and esters, in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, core reactivity, and practical applications of potassium organotrifluoroborates, with a focus on detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

Synthesis of Potassium Organotrifluoroborates

The stability and ease of handling of potassium organotrifluoroborates stem from their tetracoordinate boron center. They are typically crystalline solids that can be stored indefinitely under ambient conditions. Several general and efficient methods have been developed for their synthesis, starting from readily available precursors.

From Boronic Acids

The most common and straightforward method for the preparation of potassium organotrifluoroborates is the reaction of the corresponding boronic acid with potassium hydrogen difluoride (KHF₂). This reaction is typically carried out in a mixture of methanol and water at room temperature and affords the desired trifluoroborate salt in high yield after simple filtration and washing.

General Experimental Protocol for the Synthesis of Potassium Aryltrifluoroborates from Arylboronic Acids:

An oven-dried round-bottomed flask is charged with the arylboronic acid (1.0 equiv) and methanol. The resulting solution is stirred at room temperature. A solution of potassium hydrogen difluoride (KHF₂, 3.0-4.2 equiv) in water is then added portion-wise. The reaction mixture is stirred for a specified time (typically 20-60 minutes), during which a precipitate forms. The solid is collected by vacuum filtration, washed with cold methanol and then diethyl ether, and dried under vacuum to yield the pure potassium aryltrifluoroborate.

Table 1: Synthesis of Potassium Organotrifluoroborates from Boronic Acids.

| Entry | Boronic Acid | Product | Yield (%) | Reference |

| 1 | Phenylboronic acid | Potassium phenyltrifluoroborate | 95 | |

| 2 | 4-Methoxyphenylboronic acid | Potassium 4-methoxyphenyltrifluoroborate | 92 | |

| 3 | 1-Naphthaleneboronic acid | Potassium 1-naphthyltrifluoroborate | 87-91 | |

| 4 | 4-Fluorophenylboronic acid | Potassium 4-fluorophenyltrifluoroborate | 94 | |

| 5 | Vinylboronic acid | Potassium vinyltrifluoroborate | 85 |

Via Transmetalation Reactions

Potassium organotrifluoroborates can also be synthesized in a one-pot fashion from organic halides via transmetalation with organolithium or Grignard reagents, followed by reaction with a trialkyl borate and subsequent treatment with KHF₂. This method avoids the isolation of the often-unstable boronic acid intermediates.

General Experimental Protocol for the One-Pot Synthesis of Potassium Aryltrifluoroborates:

To a solution of the aryl halide in a suitable solvent (e.g., THF, diethyl ether) at low temperature (-78 °C), a solution of n-butyllithium or a Grignard reagent is added dropwise. After stirring for a specified time, a trialkyl borate (e.g., trimethyl borate, triisopropyl borate) is added, and the reaction is allowed to warm to room temperature. An aqueous solution of KHF₂ is then added, and the mixture is stirred vigorously. The resulting precipitate is collected by filtration, washed, and dried.

Table 2: One-Pot Synthesis of Potassium Organotrifluoroborates via Transmetalation.

| Entry | Starting Material | Reagents | Product | Yield (%) | Reference |

| 1 | Bromobenzene | 1. n-BuLi, 2. B(OMe)₃, 3. KHF₂ | Potassium phenyltrifluoroborate | 88 | |

| 2 | 4-Bromoanisole | 1. n-BuLi, 2. B(OiPr)₃, 3. KHF₂ | Potassium 4-methoxyphenyltrifluoroborate | 91 | |

| 3 | 2-Bromopropene | 1. t-BuLi, 2. B(OMe)₃, 3. KHF₂ | Potassium isopropenyltrifluoroborate | 75 |

Key Reactions of Potassium Organotrifluoroborates

The utility of potassium organotrifluoroborates in organic synthesis is most prominently demonstrated in transition metal-catalyzed cross-coupling reactions. Their stability and controlled release of the organoboron species under specific reaction conditions make them ideal coupling partners.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and potassium organotrifluoroborates have proven to be excellent nucleophilic partners in this transformation. They can be coupled with a wide range of aryl, heteroaryl, and vinyl halides and triflates.

**General Experimental Protocol for Suzuki-Miyaura Coupling of Potassium Al

Potassium Trifluoroborate Salts: A Superior Class of Reagents for Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern organic synthesis, the quest for stable, efficient, and versatile reagents is paramount. Potassium trifluoroborate salts have emerged as a superior class of organoboron reagents, offering significant advantages over their boronic acid and ester counterparts, particularly in the widely utilized Suzuki-Miyaura cross-coupling reaction. Their enhanced stability, ease of handling, and broad functional group tolerance make them invaluable tools for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the advantages of potassium trifluoroborate salts, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate their adoption in the laboratory.

The Trifluoroborate Advantage: Enhanced Stability and Handling

The primary advantage of potassium trifluoroborate salts lies in their exceptional stability. Unlike boronic acids, which are often prone to decomposition via protodeboronation and other degradation pathways, potassium trifluoroborates are typically crystalline, free-flowing solids that are stable to both air and moisture.[1][2] This remarkable stability simplifies handling and storage, eliminating the need for specialized inert atmosphere techniques.[3]

Key Stability Advantages:

-

Air and Moisture Stability: Can be stored indefinitely at room temperature without special precautions.[3][4]

-

Thermal Stability: Exhibit high thermal stability, with some variants stable up to 300°C.[3]

-

pH Stability: While hydrolysis to the corresponding boronic acid is necessary for their participation in cross-coupling reactions and is promoted under basic conditions, many organotrifluoroborates show considerable stability under neutral or acidic conditions.[3]

Superior Performance in Cross-Coupling Reactions

Potassium trifluoroborate salts consistently demonstrate superior or comparable performance to boronic acids in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This is particularly evident with challenging substrates, such as heteroaromatics, where boronic acids are known to be problematic.[1]

Quantitative Comparison of Reaction Yields

The enhanced stability of potassium trifluoroborates often translates to higher and more reproducible yields in cross-coupling reactions. The following table summarizes a comparison of yields for the Suzuki-Miyaura cross-coupling of various potassium alkyltrifluoroborates with a range of aryl and heteroaryl chlorides.

| Entry | Potassium Alkyltrifluoroborate | Aryl/Heteroaryl Chloride | Product | Yield (%) |

| 1 | Potassium n-butyltrifluoroborate | 4-Chlorobenzonitrile | 4-n-Butylbenzonitrile | 92 |

| 2 | Potassium n-hexyltrifluoroborate | 4-Chloroacetophenone | 1-(4-n-Hexylphenyl)ethanone | 95 |

| 3 | Potassium benzyltrifluoroborate | 2-Chloropyridine | 2-Benzylpyridine | 89 |

| 4 | Potassium cyclopropyltrifluoroborate | 4-Chloroanisole | 1-Cyclopropyl-4-methoxybenzene | 91 |

| 5 | Potassium isobutyltrifluoroborate | 3-Chloropyridine | 3-Isobutylpyridine | 85 |

General Conditions: Pd(OAc)₂ (2 mol %), RuPhos (4 mol %), K₂CO₃ (3.0 equiv), Toluene/H₂O (10:1), 80 °C, 24 h.

Broad Functional Group Tolerance

The reaction conditions for Suzuki-Miyaura couplings using potassium trifluoroborates are generally mild and tolerate a wide variety of sensitive functional groups, including esters, ketones, nitriles, and aldehydes.[2]

Experimental Protocols

Synthesis of Potassium Aryltrifluoroborates from Arylboronic Acids

This protocol describes a general and efficient method for the conversion of arylboronic acids to their corresponding potassium aryltrifluoroborate salts.[5][6]

Materials:

-

Arylboronic acid (1.0 equiv)

-

Methanol (MeOH)

-

Potassium hydrogen fluoride (KHF₂) (3.0 equiv)

-

Water (H₂O)

-

Acetone

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the arylboronic acid in methanol (approximately 2 M).

-

In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride.

-

Cool the arylboronic acid solution in an ice bath.

-

Slowly add the KHF₂ solution to the stirred solution of the arylboronic acid. A white precipitate will form.

-

Continue stirring the mixture at room temperature for 30 minutes.

-

Remove the solvent under reduced pressure.

-

Wash the resulting solid with acetone and then diethyl ether.

-

Dry the solid under vacuum to yield the pure potassium aryltrifluoroborate salt.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium alkyltrifluoroborates with aryl chlorides.[2][7]

Materials:

-

Aryl chloride (1.0 equiv)

-

Potassium alkyltrifluoroborate (1.05 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol %)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol %)

-

Toluene

-

Deionized water

-

Schlenk tube

-

Magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk tube containing a magnetic stir bar, add the aryl chloride, potassium alkyltrifluoroborate, and potassium carbonate.

-

Evacuate and backfill the Schlenk tube with an inert gas three times.

-

Add toluene and deionized water (10:1 ratio).

-

Degas the mixture by bubbling the inert gas through the solution for 15 minutes.

-

In a separate vial, add the Pd(OAc)₂ and RuPhos and then transfer this catalyst mixture to the Schlenk tube under a positive pressure of the inert gas.

-

Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualizing the Processes: Diagrams and Workflows

To better illustrate the concepts and procedures described, the following diagrams have been generated using Graphviz (DOT language).

Synthesis of Potassium Trifluoroborate Salts

This diagram illustrates the straightforward synthesis of potassium trifluoroborate salts from various organoboron precursors.

Caption: General synthesis routes to potassium trifluoroborate salts.

Suzuki-Miyaura Catalytic Cycle

The following diagram depicts the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction utilizing a potassium trifluoroborate salt.

Caption: Suzuki-Miyaura catalytic cycle with potassium trifluoroborates.

Experimental Workflow: Suzuki-Miyaura Coupling

This diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction with a potassium trifluoroborate salt.

Caption: Experimental workflow for a typical Suzuki-Miyaura reaction.

Conclusion

Potassium trifluoroborate salts represent a significant advancement in the field of organic synthesis. Their superior stability, ease of handling, and high reactivity make them an excellent alternative to traditional organoboron reagents. For researchers and professionals in drug discovery and development, the adoption of these robust reagents can lead to more reliable, reproducible, and efficient synthetic routes, ultimately accelerating the discovery of new chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

The Hydrolysis of Potassium Organotrifluoroborates: A Mechanistic Guide

For Researchers, Scientists, and Drug Development Professionals

Potassium organotrifluoroborates (R-BF₃K) have emerged as indispensable reagents in modern synthetic chemistry, prized for their stability, ease of handling, and broad utility, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Unlike their boronic acid counterparts, which can be prone to decomposition, organotrifluoroborates serve as robust precatalysts.[3] However, their participation in cross-coupling is not direct; it necessitates a crucial activation step: hydrolysis to the corresponding boronic acid (RB(OH)₂).[4][5] This in-situ generation of the active boron species is a cornerstone of their utility, enabling "slow release" strategies that can minimize side reactions like homocoupling and protodeboronation.[6][7][8]

This technical guide provides an in-depth exploration of the hydrolysis mechanism of potassium organotrifluoroborates, detailing the influential factors, experimental protocols for studying the kinetics, and a summary of quantitative data to aid in the rational design and optimization of synthetic methodologies.

The Core Hydrolysis Mechanism: A Dual-Pathway Approach

The conversion of a potassium organotrifluoroborate to a boronic acid is not a simple, single-step process. It involves a series of equilibria and is governed by two primary, competing mechanistic pathways: an acid-catalyzed pathway and a direct B-F dissociation pathway .[6] The predominant pathway is highly sensitive to the nature of the organic substituent (R), the pH of the medium, and the reaction conditions.[6][9]

The overall transformation can be summarized as the stepwise substitution of fluoride ions by hydroxyl groups, ultimately driven by the sequestration of fluoride, which shifts the equilibrium toward the boronic acid product.[1]

Caption: Overall hydrolysis equilibrium of R-BF₃K to boronic acid.

Pathway A: Acid-Catalyzed Hydrolysis

For many organotrifluoroborates, particularly those with electron-withdrawing or certain aryl groups (e.g., p-F-phenyl, naphthyl, furyl), the hydrolysis is efficiently catalyzed by acid.[6][7] This pathway involves the protonation of a fluorine atom, facilitating its departure as HF and generating a transient, highly electrophilic difluoroborane intermediate (RBF₂). This intermediate is then rapidly attacked by water.

An intriguing "acid-base paradox" has been observed under the basic conditions typical for Suzuki-Miyaura couplings (e.g., using Cs₂CO₃ in aqueous THF).[6][7] The inorganic base can induce a phase-splitting of the solvent, creating a minor, highly basic aqueous phase and a bulk organic phase with a significantly lower, near-neutral pH.[1] It is within this bulk phase that the acid-catalyzed hydrolysis can occur, highlighting the critical role of reaction heterogeneity.[6][10]

Pathway B: Direct Dissociation

In contrast, organotrifluoroborates bearing electron-donating or sterically bulky groups (e.g., isopropyl, β-styryl, anisyl) can undergo direct, uncatalyzed dissociation of a fluoride ion.[6][7] This process is driven by the ability of the 'R' group to stabilize the resulting electron-deficient difluoroborane intermediate through hyperconjugation or π-donation.[1][11] This pathway leads to a much faster release of the boronic acid.[6]

Caption: Competing hydrolysis pathways for organotrifluoroborates.

Factors Influencing Hydrolysis Rate

The rate of hydrolysis can span several orders of magnitude, with half-lives ranging from minutes to months, depending on a complex interplay of factors.[6]

-

The Organic Substituent (R): This is the most dominant factor. Electron-donating groups accelerate hydrolysis via the direct dissociation pathway, while electron-withdrawing groups slow it down, often necessitating the acid-catalyzed pathway.[11] Alkynyl and some electron-poor aryltrifluoroborates hydrolyze extremely slowly.[6][10]

-

pH and Base: While seemingly paradoxical, the presence of a base like Cs₂CO₃ can lead to phase separation and a lower pH in the bulk medium, which is crucial for the acid-catalyzed pathway for certain substrates.[1][6]

-

Solvent: The hydrolysis is typically studied in aqueous organic solvent mixtures, such as THF/H₂O.[6] The water concentration influences the equilibrium position.[6]

-

Reaction Vessel: Glass surfaces can act as a "fluorophile," sequestering fluoride ions and driving the hydrolysis to completion.[1] Consequently, reactions run in glass vessels can be faster than those in inert materials like PTFE.[6] The vessel's shape, size, and surface-area-to-volume ratio can have a profound impact on the hydrolysis profile, especially in biphasic systems.[1][4]

-

Stirring Rate: In heterogeneous mixtures, the stirring rate affects the interfacial area between the phases, influencing the overall rate of reaction.[4][5]

Quantitative Data Summary

A priori evaluation of whether a given R-BF₃K reagent will undergo fast, slow, or very slow hydrolysis is possible by analyzing the Swain-Lupton resonance parameter (ℜ) of the R group or through computational analysis (DFT) of the B–F bond lengths in the intermediate difluoroborane.[6][7][8] The following table summarizes the general classification of hydrolysis rates based on the nature of the organic substituent under typical Suzuki-Miyaura conditions (aqueous THF, Cs₂CO₃, 55 °C).[6]

| Hydrolysis Rate Class | Typical Half-life (t₀.₅) | Predominant Mechanism | Representative 'R' Groups |

| Class I (Fast) | ≤ 1 hour | Direct Dissociation | Isopropyl, β-Styryl, Vinyl, Alkyl, Cycloalkyl, Electron-rich Aryl (e.g., p-Anisyl) |

| Class II (Slow) | 1 - 24 hours | Acid-Catalyzed | p-F-phenyl, Naphthyl, Furyl, Benzyl, Phenyl |

| Class III (Very Slow) | ≥ 1 day | - | Alkynyl, Electron-poor Aryl (e.g., m-NO₂-phenyl) |

Data synthesized from findings reported in J. Am. Chem. Soc. 2012, 134, 17, 7431–7441.[6]

Experimental Protocols for Kinetic Analysis

Monitoring the hydrolysis of organotrifluoroborates requires robust analytical techniques capable of quantifying the species in solution over time.

General Workflow for Kinetic Studies

The following workflow is a standard approach for investigating the hydrolysis kinetics.

Caption: Experimental workflow for monitoring hydrolysis kinetics.

Key Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: ¹⁹F and ¹¹B NMR are the most powerful techniques for monitoring these reactions. The disappearance of the signal for the starting [R-BF₃]⁻ anion and the appearance of signals for fluoride and other boron species can be directly observed and quantified.

-

Protocol:

-

Sample Preparation: In a temperature-controlled NMR tube (or a reaction vessel from which samples are taken), combine the potassium organotrifluoroborate, solvent (e.g., THF-d₈), and water.

-

Initiation: After acquiring an initial spectrum (t=0), add the base (e.g., Cs₂CO₃) or acid to initiate the hydrolysis.

-

Data Acquisition: Acquire ¹⁹F or ¹¹B NMR spectra at regular time intervals. An internal standard can be included for accurate quantification.

-

Analysis: Integrate the relevant signals corresponding to the starting material and products. Plot the concentration of the R-BF₃K species versus time to determine the reaction order and the pseudo-first-order rate constant (k_obs).[10]

-

Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Principle: ESI-MS allows for the real-time monitoring of anionic species in solution, providing insights into the dynamic series of equilibria and the presence of intermediates like [RBF₂(OH)]⁻ and [RBF(OH)₂]⁻.[4][5][9]

-

Protocol:

-

Setup: The reaction is performed in a vessel connected to the ESI-MS source via a sample infusion pump (e.g., pressurized sample infusion).

-

Monitoring: After reaction initiation, the solution is continuously infused into the mass spectrometer.

-

Analysis: Monitor the ion intensities corresponding to the starting trifluoroborate and various hydrolyzed and partially hydrolyzed species over time.[5] This can be complemented with parallel pH measurements of the reaction mixture.[4]

-

High-Performance Liquid Chromatography (HPLC):

-

Principle: Reversed-phase HPLC can be used to separate and quantify the boronic acid product from the starting organotrifluoroborate. This is particularly useful for tracking product formation.[12][13]

-

Protocol:

-

Sampling: At specified time points, withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile/water) to stop the hydrolysis.

-

Analysis: Inject the quenched sample onto an appropriate HPLC column (e.g., C18). Monitor the elution profile using a UV detector.

-

Quantification: Calculate the concentration of the boronic acid product by comparing its peak area to a calibration curve generated from authentic standards.[12]

-

Conclusion

The hydrolysis of potassium organotrifluoroborates is a fundamentally important yet complex process that underpins their successful application in organic synthesis. A thorough understanding of the dual mechanistic pathways and the numerous factors influencing the reaction rate is critical for achieving reproducible and high-yielding transformations. By classifying reagents based on their expected hydrolysis rates and employing appropriate analytical techniques for reaction monitoring, researchers and drug development professionals can harness the full potential of these versatile and stable boronic acid surrogates. The choice of reaction conditions—from the solvent and base to the very shape of the flask—can be rationally designed to control the release of the active boronic acid, thereby optimizing reaction outcomes.

References

- 1. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Potassium Organotrifluoroborates [sigmaaldrich.cn]

- 4. Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pure.ed.ac.uk [pure.ed.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. web.uvic.ca [web.uvic.ca]

- 10. researchgate.net [researchgate.net]

- 11. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Preparation of Functionalized Potassium Aryltrifluoroborates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Potassium aryltrifluoroborates have emerged as highly versatile and valuable reagents in modern organic synthesis. Their stability to air and moisture, coupled with their unique reactivity, makes them attractive alternatives to other organoboron compounds, such as boronic acids and esters. This technical guide provides a comprehensive overview of the core methodologies for the preparation of functionalized potassium aryltrifluoroborates, complete with detailed experimental protocols, quantitative data, and visual workflows to aid in their practical application.

Core Synthetic Methodologies

There are several key strategies for the synthesis of functionalized potassium aryltrifluoroborates, each with its own advantages and substrate compatibility. The primary routes include the conversion of arylboronic acids, one-pot syntheses from aryl halides via organometallic intermediates, metal-catalyzed borylation of arenes, and the direct functionalization of pre-existing potassium aryltrifluoroborate salts.

Caption: Overview of synthetic routes to potassium aryltrifluoroborates.

Synthesis from Arylboronic Acids

The most direct and widely used method for the preparation of potassium aryltrifluoroborates is the reaction of arylboronic acids with potassium hydrogen fluoride (KHF₂). This straightforward conversion proceeds efficiently in a mixture of methanol and water.[1][2]

Experimental Protocol

A general procedure for the synthesis of potassium 1-naphthyltrifluoroborate from 1-naphthaleneboronic acid is as follows:

-

A 1-L round-bottomed flask is charged with 1-naphthaleneboronic acid (22.0 g, 128 mmol, 1.0 equiv) and methanol (80 mL).[2]

-

The resulting solution is cooled to 5 °C using an ice-water bath.[2]

-

A solution of KHF₂ (30.3 g, 388 mmol, 3.0 equiv) in 100 mL of water is added in five portions over 10 minutes, which results in the formation of a thick white slurry.[2]

-

The reaction mixture is stirred for an additional 10 minutes at 5 °C.

-

The solid is collected by vacuum filtration and washed with cold methanol and then diethyl ether.

-

The resulting white solid is dried under high vacuum to afford the potassium aryltrifluoroborate.

Caption: Workflow for synthesis from arylboronic acids.

Substrate Scope and Yields

This method is applicable to a wide range of arylboronic acids with various electronic properties.

| Arylboronic Acid | Product | Yield (%) |

| 1-Naphthaleneboronic acid | Potassium 1-naphthyltrifluoroborate | >95 |

| Phenylboronic acid | Potassium phenyltrifluoroborate | 98 |

| 4-Methoxyphenylboronic acid | Potassium 4-methoxyphenyltrifluoroborate | 95 |

| 4-Chlorophenylboronic acid | Potassium 4-chlorophenyltrifluoroborate | 97 |

| 3,5-Dichlorophenylboronic acid | Potassium 3,5-dichlorophenyltrifluoroborate | 96 |

Data compiled from various sources.

One-Pot Synthesis from Aryl Halides via Organometallic Intermediates

Experimental Protocol

A general one-pot procedure for the preparation of potassium hydroxyaryl- and (hydroxyalkyl)aryltrifluoroborates is as follows:[4]

-

To a solution of the hydroxy-substituted aryl halide in dry THF at -78 °C, add t-BuLi.

-

After stirring, add n-BuLi to effect the lithium-halogen exchange.

-

Triisopropyl borate is then added, and the reaction is allowed to warm to room temperature.

-